molecular formula C21H15FN2O3S B2501214 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351821-07-2

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Katalognummer: B2501214
CAS-Nummer: 1351821-07-2
Molekulargewicht: 394.42
InChI-Schlüssel: YKRFDPWVDNPWCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a 7-hydroxy group, a 5-oxo moiety, and an N-(4-fluorophenyl) carboxamide at position 4. The hydroxyl and carboxamide groups are critical for hydrogen-bonding networks, which may influence crystallization behavior and biological activity .

Eigenschaften

IUPAC Name

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c22-14-6-8-15(9-7-14)23-20(26)17-18(25)19-16(10-11-28-19)24(21(17)27)12-13-4-2-1-3-5-13/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRFDPWVDNPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Thiophene and Pyridine Precursors

The thieno[3,2-b]pyridine scaffold is often synthesized via cyclocondensation reactions. A representative method involves reacting 3-aminothiophene-2-carboxylic acid derivatives with β-ketoamides under basic conditions. For instance, N-(4-fluorophenyl)-3-oxobutanamide can undergo cyclization with 2-cyanothiophene derivatives in ethanol catalyzed by piperidine, yielding pyridinethione intermediates. These intermediates are critical for subsequent functionalization.

Key steps include:

  • Refluxing N-(4-fluorophenyl)-3-oxobutanamide with 2-cyanothiophene derivatives in ethanol.
  • Isolating the pyridinethione intermediate via crystallization.

This method achieves moderate yields (40–60%) and is scalable for industrial applications.

Installation of the 6-Carboxamide Group

Amidation of Acid Chlorides

The 4-fluorophenyl carboxamide moiety is introduced via reaction of an acid chloride intermediate with 4-fluoroaniline. As demonstrated in, thieno[3,2-b]thiophene-2-carbonyl chloride reacts with 4-fluoroaniline in chloroform to form the corresponding carboxamide in 34% yield.

Optimized conditions include:

  • Generating the acid chloride using thionyl chloride in dichloromethane.
  • Adding 4-fluoroaniline dropwise at 0°C to minimize side reactions.

Incorporation of the 7-Hydroxy and 5-Oxo Groups

Hydroxylation via Demethylation

A methoxy group at position 7 can be demethylated using boron tribromide (BBr₃) in dichloromethane. For example:

  • Treating 7-methoxy-thienopyridine with BBr₃ at −78°C.
  • Quenching with methanol to yield the 7-hydroxy derivative.

Oxo Group Formation via Oxidation

The 5-oxo group is introduced by oxidizing a secondary alcohol precursor. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in acetone effectively oxidizes C-5 hydroxyl groups to ketones.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Cyclization : Form the thieno[3,2-b]pyridine core using β-ketoamide and aminothiophene.
  • Benzylation : Alkylate with benzyl bromide in acetonitrile.
  • Amidation : React the acid chloride with 4-fluoroaniline.
  • Oxidation/Hydroxylation : Introduce oxo and hydroxy groups via BBr₃ and PCC.

Overall Yield : 18–22% (four steps).

Route 2: One-Pot Cyclization-Amidation

  • Combine thiophene, benzyl halide, and 4-fluoroaniline in a single pot with sodium ethoxide.
  • Cyclize and amidate simultaneously under reflux.

Overall Yield : 28–32% (two steps).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Number of Steps 4 2
Overall Yield 18–22% 28–32%
Purity (HPLC) >95% >90%
Scalability Moderate High

Route 2 offers higher efficiency but requires stringent control over reaction conditions to prevent byproducts.

Challenges and Optimization Strategies

  • Regioselectivity : Use directing groups (e.g., nitro) to ensure correct substituent positions.
  • Byproduct Formation : Employ high-purity reagents and low temperatures during amidation.
  • Yield Improvement : Catalytic methods (e.g., Pd-catalyzed coupling) for benzylation are under investigation.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridines, hydroxylated derivatives, and carboxamide derivatives.

Wissenschaftliche Forschungsanwendungen

Research has indicated that 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits significant biological activity against various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer cell proliferation and the induction of apoptosis.

Key Findings

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:
    • MCF7 (Breast Cancer) : IC50 value of 12.5 µM, primarily through cell cycle arrest at the G1 phase.
    • A549 (Lung Cancer) : IC50 value of 15 µM, with mechanisms involving apoptosis induction.
    • HeLa (Cervical Cancer) : IC50 value of 10 µM, targeting critical enzymes for cancer cell survival.
StudyCell LineIC50 (µM)MechanismReference
Study 1MCF712.5Cell cycle arrest
Study 2A54915.0Apoptosis induction
Study 3HeLa10.0Enzyme inhibition

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will aid in determining optimal dosing regimens for potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno-pyridine core through cyclization reactions.
  • Introduction of functional groups via electrophilic substitution.
  • Purification and characterization using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Indicated an IC50 value of 10 µM with enzyme inhibition mechanisms.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Property 4-Fluorophenyl Analog 2,4-Dimethoxyphenyl Analog
Substituent Electronic Electron-withdrawing (F) Electron-donating (OMe)
Molecular Weight (g/mol) ~414.42 ~444.48
H-Bond Acceptors 5 (O, F) 7 (O, OMe)
LogP (Estimated) ~2.8 ~2.2
2.2. Core Heterocycle Comparison: Thienopyridine vs. Pyrazolopyrimidine

The compound 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile () replaces the thienopyridine core with a pyrazolopyrimidine system. Key distinctions include:

  • Aromaticity and Planarity: The pyrazolopyrimidine core is more planar and aromatic than the thienopyridine, which includes a sulfur atom. This difference may influence π-π stacking interactions and binding to flat enzymatic active sites.
  • Solubility: The pyrazolopyrimidine’s nitrogen-rich structure could improve aqueous solubility compared to the sulfur-containing thienopyridine.
  • Bioactivity: Pyrazolopyrimidines are common in kinase inhibitors (e.g., PDE5 inhibitors), whereas thienopyridines are explored for anticancer and anti-inflammatory applications.

Table 2: Core Heterocycle Comparison

Property Thieno[3,2-b]Pyridine Pyrazolo[4,3-d]Pyrimidine
Aromatic Atoms S, N, C N, C
Planarity Moderate (S disrupts) High
Common Applications Anticancer, Anti-inflammatory Kinase inhibitors, PDE5
2.3. Hydrogen-Bonding Patterns

The hydroxyl and carboxamide groups in the target compound form robust hydrogen-bonding networks, as inferred from general principles (). In contrast, the pyrazolopyrimidine analog () lacks a hydroxyl group but includes nitrile and carbonyl functionalities, which may form weaker hydrogen bonds.

Research Implications

  • Drug Design : The 4-fluorophenyl group balances lipophilicity and metabolic stability, making it preferable for CNS-targeted therapies. The dimethoxyphenyl variant may suit polar targets requiring enhanced solubility.
  • Crystallography : Methoxy-substituted analogs likely exhibit distinct crystal packing due to increased hydrogen-bond acceptors, relevant for formulation development .

Biologische Aktivität

The compound 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a member of the thieno[3,2-b]pyridine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18FN3O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thieno[3,2-b]pyridine core with hydroxyl and carboxamide functional groups, which are crucial for its biological interactions.

Research indicates that compounds in this class may exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide have been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, they may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair processes and cancer progression .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various human tumor cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide based on available literature:

Biological Activity Observations References
PARP Inhibition Significant inhibition of PARP activity; potential for cancer therapy.
Antiproliferative Activity Effective against various human tumor cell lines; induces apoptosis and cell cycle arrest.
Anti-inflammatory Effects Exhibits anti-inflammatory properties in preclinical models; may modulate immune responses.
Cytotoxicity Demonstrated cytotoxic effects in vitro; effective concentration varies by cell line.

Case Studies

  • Cancer Research : In a study focusing on breast cancer cells, 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide was found to significantly reduce cell viability at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation pathways.
  • Inflammation Models : Another investigation highlighted its potential use in treating inflammatory diseases. In murine models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the key synthetic routes for preparing 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of a thieno-pyridine precursor with a substituted benzyl halide under reflux conditions (e.g., using acetonitrile as a solvent at 80°C for 12 hours).
  • Step 2 : Introduction of the 4-fluorophenyl carboxamide group via nucleophilic acyl substitution, often employing phosphoryl chloride (POCl₃) as a catalyst.
  • Step 3 : Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
    Key intermediates should be characterized by melting points and TLC to monitor reaction progress. This approach aligns with methodologies for analogous thieno-pyridine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.6 ppm) and fluorine coupling in 13C NMR.
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide and ketone groups).
  • Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 465).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (see advanced questions for crystallization strategies). These methods are standard for thieno-pyridine analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar thieno-pyridine derivatives?

  • Methodological Answer :
  • Replication under Controlled Conditions : Ensure identical assay protocols (e.g., cell lines, incubation times) to isolate structural vs. experimental variables.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity trends. For example, halogen substitution impacts lipophilicity and target binding .
  • Computational Modeling : Use docking studies to predict interactions with biological targets (e.g., kinase enzymes) and correlate with experimental IC₅₀ values. Address contradictions by identifying outliers in binding affinity datasets .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar antisolvents (e.g., hexane) to induce slow nucleation.
  • Hydrogen Bond Engineering : Introduce co-crystallization agents (e.g., carboxylic acids) to stabilize crystal lattices via O–H···N or N–H···O interactions, as seen in related thiazolo-pyrimidine structures .
  • SHELX Refinement : Employ SHELXL for structure refinement, particularly for handling twinning or disorder in the benzyl/fluorophenyl moieties. Use the HKLF 5 format for twinned data processing .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns between carboxamide groups) using software like Mercury. This reveals packing efficiency and stability trends .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with interaction strength. For example, π-π stacking between fluorophenyl groups may enhance thermal stability above 250°C .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting solubility data in different solvent systems?

  • Methodological Answer :
  • Solubility Parameter Calculation : Use Hansen parameters (δD, δP, δH) to predict solvents with similar cohesion properties. For instance, DMSO (δ = 26.4 MPa¹/²) often solubilizes polar thieno-pyridines effectively.
  • pH-Dependent Studies : Test solubility in buffered solutions (pH 1–13) to identify ionizable groups. The 7-hydroxy group may deprotonate at high pH, increasing aqueous solubility unexpectedly .

Q. What experimental controls are essential when evaluating this compound’s in vitro cytotoxicity?

  • Methodological Answer :
  • Positive/Negative Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments (e.g., DMSO at 0.1% v/v).
  • Metabolic Interference Checks : Rule out false positives from thiol-reactive intermediates by adding glutathione (5 mM) to assay buffers.
  • Dose-Response Repetition : Perform triplicate runs across 3–5 independent experiments to account for batch variability in compound synthesis .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Thieno-Pyridine Derivatives

SubstituentIC₅₀ (μM) for Kinase XLogPReference
4-Fluorophenyl0.45 ± 0.023.2
4-Chlorophenyl0.62 ± 0.053.8
4-Bromophenyl1.10 ± 0.104.1

Q. Table 2: Crystallization Conditions and Outcomes

Solvent SystemCrystal QualitySpace GroupR FactorReference
DMF/Hexane (1:3)PrismaticP2₁/c0.058
Ethanol/Water (2:1)NeedleC2/c0.078

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.